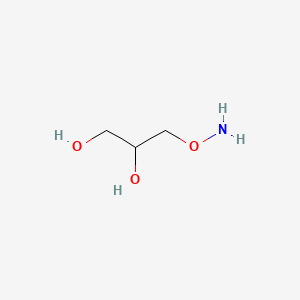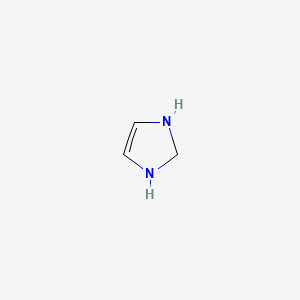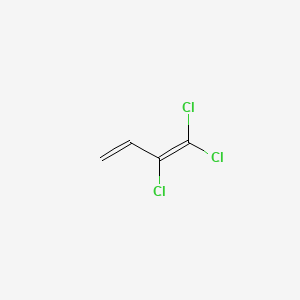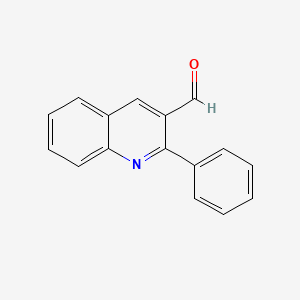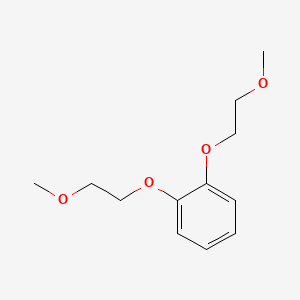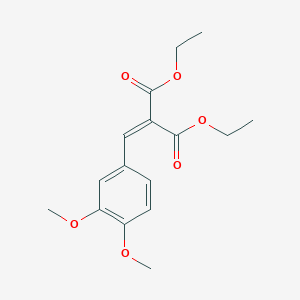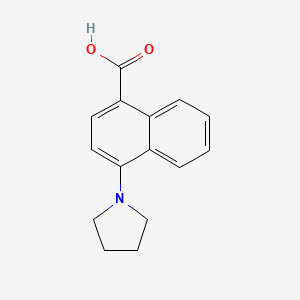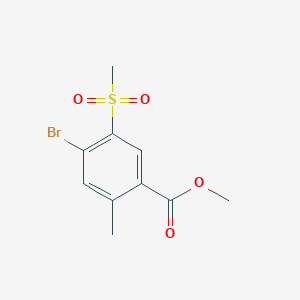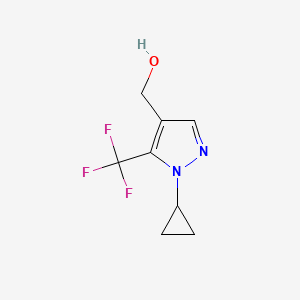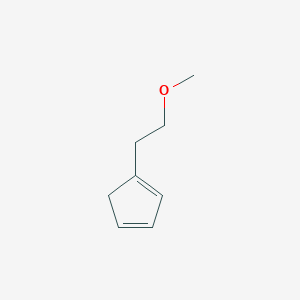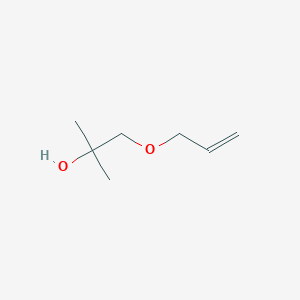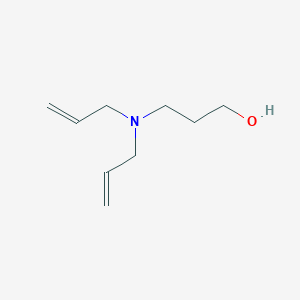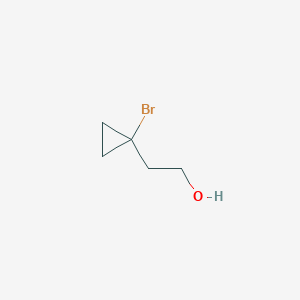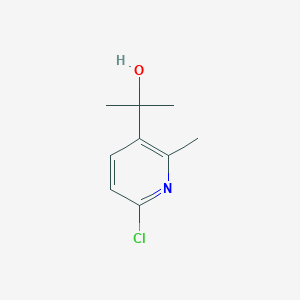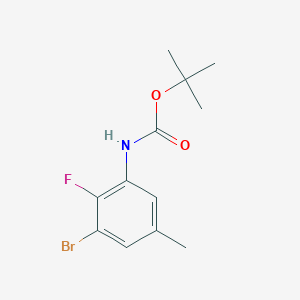
N-boc-3-bromo-2-fluoro-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-boc-3-bromo-2-fluoro-5-methylaniline is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring, along with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-boc-3-bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylcarbamates, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
N-boc-3-bromo-2-fluoro-5-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-boc-3-bromo-2-fluoro-5-methylaniline: shares similarities with other phenylcarbamates that have different substituents on the phenyl ring, such as tert-butyl 3-bromo-2-fluoro-5-methoxyphenylcarbamate and tert-butyl 3-bromo-2-fluoro-5-chlorophenylcarbamate.
Uniqueness
The unique combination of bromine, fluorine, and methyl groups on the phenyl ring, along with the tert-butyl carbamate group, gives tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate distinct chemical properties.
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(13)10(14)9(6-7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
BSBUYMURKFVOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
